molecular formula C9H10N2O B14836294 3-(Dimethylamino)-4-hydroxybenzonitrile

3-(Dimethylamino)-4-hydroxybenzonitrile

Cat. No.: B14836294
M. Wt: 162.19 g/mol
InChI Key: KJHCZKFVCZXDDU-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-4-hydroxybenzonitrile is an organic compound with a complex structure that includes a dimethylamino group, a hydroxy group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-4-hydroxybenzonitrile typically involves the reaction of 4-hydroxybenzonitrile with dimethylamine under specific conditions. One common method includes the use of a solvent such as toluene, with the reaction being carried out at elevated temperatures and under nitrogen protection to prevent oxidation . The reaction mixture is then cooled, filtered, and dried to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-4-hydroxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

3-(Dimethylamino)-4-hydroxybenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-4-hydroxybenzonitrile involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxy group can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or inhibitor in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dimethylamino)-1-propylamine
  • N,N-Dimethyl-1,3-diaminopropane
  • 4-Dimethylaminopyridine

Uniqueness

3-(Dimethylamino)-4-hydroxybenzonitrile is unique due to the presence of both a hydroxy group and a nitrile group on the benzene ring, which allows for a wide range of chemical reactions and applications. Its structure provides a balance between hydrophilic and hydrophobic properties, making it versatile for use in various solvents and reaction conditions .

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

3-(dimethylamino)-4-hydroxybenzonitrile

InChI

InChI=1S/C9H10N2O/c1-11(2)8-5-7(6-10)3-4-9(8)12/h3-5,12H,1-2H3

InChI Key

KJHCZKFVCZXDDU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC(=C1)C#N)O

Origin of Product

United States

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